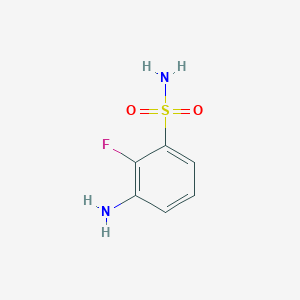

3-Amino-2-fluorobenzenesulphonamide

Description

Properties

Molecular Formula |

C6H7FN2O2S |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

3-amino-2-fluorobenzenesulfonamide |

InChI |

InChI=1S/C6H7FN2O2S/c7-6-4(8)2-1-3-5(6)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |

InChI Key |

NTRCCBSASFKACK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)S(=O)(=O)N)F)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations Involving 3 Amino 2 Fluorobenzenesulphonamide

Methodologies for the Synthesis of 3-Amino-2-fluorobenzenesulphonamide and its Analogues

The synthesis of this compound and its structural analogues can be accomplished through various chemical routes. These methods generally involve either the direct formation of the sulfonamide group on a pre-functionalized benzene (B151609) ring or the modification of an existing sulfonamide-containing scaffold.

Direct approaches to forming the sulfonamide moiety often begin with a suitably substituted aniline (B41778) or benzene derivative. A common strategy involves the reaction of a substituted aniline with chlorosulfonic acid, followed by amination. For instance, the synthesis of the related compound 4-amino-3-fluorobenzenesulfonamide (B1275146) typically involves the reaction of 3-fluoroaniline (B1664137) with chlorosulfonic acid, followed by treatment with ammonia (B1221849). ontosight.ai A similar principle can be applied for the synthesis of this compound, likely starting from 2-fluoroaniline.

Another direct method is the sulfonation of a fluorinated aromatic compound, which can then be converted to the sulfonamide. This process may involve nitration of a fluorinated benzene derivative, followed by reduction of the nitro group to an amino group, and subsequent sulfonation and amination to yield the final product.

A summary of potential direct synthetic approaches is presented in the table below.

| Starting Material | Key Reagents | Intermediate(s) | Product |

| 2-Fluoroaniline | 1. Chlorosulfonic acid 2. Ammonia | 3-Amino-2-fluorobenzenesulfonyl chloride | This compound |

| 1-Fluoro-2-nitrobenzene | 1. Reducing agent (e.g., Fe/HCl) 2. Chlorosulfonic acid 3. Ammonia | 2-Fluoroaniline, 3-Amino-2-fluorobenzenesulfonyl chloride | This compound |

An alternative synthetic strategy involves the modification of a pre-existing benzenesulfonamide (B165840) scaffold. This can be achieved through nucleophilic aromatic substitution reactions where a suitable leaving group on the benzene ring is displaced by an amino group or a precursor. For example, a compound with a leaving group (such as a halogen) at the 3-position and a fluorine at the 2-position of a benzenesulfonamide could be reacted with an ammonia equivalent to introduce the amino group.

The table below outlines a general approach for modifying a pre-existing sulfonamide scaffold.

| Starting Material | Reagent | Conditions | Product |

| 3-Halo-2-fluorobenzenesulfonamide | Ammonia or an ammonia surrogate | Transition metal catalyst (e.g., copper), base | This compound |

Derivatization and Functionalization Reactions of this compound

The presence of three distinct functional groups—the amino group, the fluorine atom, and the sulfonamide moiety—makes this compound a versatile building block for the synthesis of more complex molecules.

This compound serves as a valuable intermediate in the synthesis of a wide array of organic compounds, particularly those with potential biological activity. iastate.edu Its structural features allow for its incorporation into larger, more complex molecular architectures. For example, the amino group can be diazotized and subsequently replaced with various other functional groups, or it can participate in condensation reactions to form heterocyclic systems. The sulfonamide group can also be a key pharmacophore in the final target molecule.

The amino and sulfonamide groups of this compound are readily functionalized to create a diverse range of substituted derivatives. The amino group can be acylated, alkylated, or used to form Schiff bases. The sulfonamide nitrogen can also be substituted, although this often requires specific reaction conditions.

Recent research has demonstrated the synthesis of various benzenesulfonamide derivatives through methods such as palladium-mediated amidation of benzenesulfonamides with amines. researchgate.net Furthermore, visible light-induced coupling reactions between aryl azides and arylsulfinic acids provide a modern approach to constructing the S(O)2–N bond, leading to structurally diverse benzenesulfinamides. nih.gov While not specific to this compound, these methods highlight the potential for its derivatization.

The reaction of amino-containing aromatic sulfonamides with anhydrides in the presence of glacial acetic acid is a known method for producing N-substituted derivatives. mdpi.comresearchgate.net For instance, the amino group of a benzenesulfonamide can react with phthalic anhydride (B1165640) to form a phthalimido-benzenesulfonamide derivative. mdpi.comresearchgate.net

Both the amino and sulfonamide groups can participate in a variety of chemical transformations, expanding the synthetic utility of this compound. The basic amino group readily reacts with acids to form ammonium (B1175870) salts. savemyexams.com

The sulfonamide moiety can be involved in the formation of N-sulfonyl amidines through C(sp2)–N bond formation. rsc.org The amino group can also be transformed into a variety of other functional groups. For example, it can be converted into an azide (B81097), which can then undergo further reactions.

The sulfonamide group itself can be a target for modification. For instance, primary sulfonamides can be converted into sulfonyl radicals under photocatalytic conditions, which can then participate in reactions such as hydrosulfonylation of alkenes. acs.orgnih.gov This allows for the late-stage functionalization of the sulfonamide moiety. acs.orgnih.gov

A summary of representative reactions involving the amino and sulfonamide groups is provided in the table below.

| Reaction Type | Reagent(s) | Functional Group Involved | Product Type |

| Acylation | Acyl chloride or anhydride | Amino group | Amide |

| Schiff Base Formation | Aldehyde or ketone | Amino group | Imine (Schiff base) |

| N-Sulfonyl Amidine Formation | Trifluoroborate-iminium, base | Amino and Sulfonamide groups | N-Sulfonyl amidine |

| Diazotization | Nitrous acid | Amino group | Diazonium salt |

| Photocatalytic Hydrosulfonylation | Alkene, photocatalyst | Sulfonamide group | Sulfone |

Advanced Fluorination Techniques Applicable to Benzenesulphonamide Synthesis

The strategic introduction of fluorine atoms into benzenesulphonamide scaffolds can significantly modulate their physicochemical and biological properties. This section explores advanced methodologies for achieving such fluorination, with a focus on techniques pertinent to the synthesis of complex molecules like this compound.

Electrophilic and Nucleophilic Fluorination Methods in Organic Synthesis

The two primary approaches for creating carbon-fluorine bonds are electrophilic and nucleophilic fluorination. alfa-chemistry.com Each strategy possesses distinct mechanisms, reagents, and applications that render them suitable for different synthetic contexts.

Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com This method is often dominated by the SN2 substitution mechanism, where a fluoride ion attacks a carbon center, leading to the formation of a C-F bond and the departure of a leaving group. alfa-chemistry.com Common nucleophilic fluorinating agents include inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as organic sources such as diethylaminosulfur trifluoride (DAST). alfa-chemistry.com While cost-effective, inorganic fluorides can be highly basic, and organic agents may be volatile and toxic. alfa-chemistry.com Nucleophilic fluorination is generally favored for large-scale industrial processes due to the lower cost of alkali metal fluorides. alfa-chemistry.com

Electrophilic Fluorination , conversely, utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic site, such as an electron-rich aromatic ring, an alkene, or an enolate. alfa-chemistry.com This approach is particularly valuable for the late-stage functionalization of complex molecules due to its high selectivity. alfa-chemistry.com The reagents for electrophilic fluorination are often N-F compounds, which provide a controlled release of electrophilic fluorine. alfa-chemistry.com These reagents have become indispensable tools in modern organic synthesis for creating fluorinated compounds with unique properties. numberanalytics.com

| Fluorination Method | Mechanism | Typical Reagents | Key Characteristics |

| Nucleophilic | SN2 substitution or addition of F⁻ | KF, CsF, DAST, HF/pyridine | Cost-effective, suitable for large-scale synthesis. alfa-chemistry.com |

| Electrophilic | Transfer of "F⁺" to a nucleophilic center | Selectfluor®, N-fluoropyridinium salts, NFSI | High selectivity, ideal for late-stage functionalization. alfa-chemistry.com |

Stereoselective Fluorination Strategies

The introduction of fluorine can create a chiral center, making stereoselective fluorination a critical area of research, particularly in medicinal chemistry where the specific stereoisomer often dictates biological activity. beilstein-journals.orgnumberanalytics.com Significant progress has been made in developing asymmetric catalytic methods to control the stereochemical outcome of fluorination reactions. rsc.org

These strategies often employ chiral catalysts to achieve high enantioselectivity in the synthesis of fluorinated compounds. rsc.org Both transition-metal catalysis and organocatalysis have proven effective in constructing fluorinated stereocenters. rsc.org For instance, asymmetric alkylation, arylation, and addition reactions of fluorinated substrates provide pathways to complex chiral molecules that were previously difficult to access. rsc.org

The development of chiral N-F reagents has also been a key advancement. For example, optically active N-fluorosultams, derived from camphor, have been synthesized and used for the enantioselective fluorination of metal enolates. beilstein-journals.org The stereoselective incorporation of fluorine into N-heterocycles, for example, can dramatically alter their stability, conformation, and basicity, which can be exploited in drug design. beilstein-journals.org

Utilization of N-Fluorobenzenesulfonimide (NFSI) and Related Reagents in Fluorination

N-Fluorobenzenesulfonimide (NFSI) has become a prominent and versatile electrophilic fluorinating agent in modern organic synthesis. numberanalytics.comnumberanalytics.com It is a stable, non-hygroscopic crystalline solid that is relatively safe to handle compared to many other fluorinating agents. numberanalytics.combeilstein-journals.org

NFSI is effective for the fluorination of a wide variety of nucleophiles, including alkenes, aromatic compounds, and enolates. beilstein-journals.orgnumberanalytics.com Its reactivity stems from the electrophilic nature of the fluorine atom attached to the nitrogen of the sulfonimide. numberanalytics.com The mechanism of fluorination with N-F reagents like NFSI has been a subject of debate, with evidence supporting both single-electron transfer (SET) and SN2 pathways, depending on the substrate and reaction conditions. beilstein-journals.org

NFSI can be used for the direct fluorination of C-H bonds under catalytic conditions. For instance, copper-catalyzed C-H fluorination with NFSI allows for the site-selective transformation of benzylic C-H bonds. organic-chemistry.org Furthermore, NFSI can serve as a nitrogen source in some reactions, demonstrating its multifunctional reactivity. researchgate.net

| Reagent | Type | Key Features | Applications |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic (N-F) | Stable, crystalline solid, versatile. numberanalytics.combeilstein-journals.org | Fluorination of alkenes, aromatics, enolates; C-H fluorination. beilstein-journals.orgnumberanalytics.com |

| Selectfluor® | Electrophilic (N-F) | Commercially available, broad applicability. | Fluorination of glycals, aromatic compounds. acs.org |

| N-Fluoropyridinium Salts | Electrophilic (N-F) | Highly reactive fluorinating agents. beilstein-journals.org | Fluorination of a variety of nucleophiles. beilstein-journals.org |

Atom Recombination Approaches for Fluorinated Compounds

A novel and intriguing strategy for the synthesis of fluorinated compounds involves the concept of atom recombination. This approach utilizes a single reagent to provide both carbon and fluorine atoms in a cascade reaction. A notable example is the use of difluorocarbene (:CF₂). chinesechemsoc.orgchinesechemsoc.org

In a departure from its traditional role as a difluoromethylating agent, difluorocarbene has been shown to act as both a C1 synthon and a fluorinating reagent simultaneously. chinesechemsoc.orgchinesechemsoc.org This has been demonstrated in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones. chinesechemsoc.orgchinesechemsoc.org In this transformation, the difluorocarbene, typically generated from a precursor like BrCF₂COOEt, reacts in a way that one fluorine atom is incorporated into the product, while the carbon atom becomes part of the heterocyclic ring. chinesechemsoc.org The proposed mechanism involves the formation of an epoxide intermediate followed by a rearrangement. chinesechemsoc.org

This atom recombination strategy represents a significant advance in efficiency, as it avoids the loss of fluorine atoms that can occur in other transformations involving difluorocarbene. chinesechemsoc.org While not directly applied to the synthesis of this compound, this innovative approach highlights the potential for developing new, atom-economical methods for the synthesis of complex fluorinated molecules. The use of atomic fluorine, generated in a discharge, has also been studied for its recombination kinetics, which is crucial for its application in the synthesis of thermally unstable compounds at low temperatures. osti.gov

Synthesis of Novel Heterocyclic Systems Incorporating Benzenesulphonamide Moieties

The benzenesulphonamide group is a key pharmacophore in a multitude of therapeutic agents. Its incorporation into heterocyclic systems is a common strategy to generate novel molecular architectures with diverse biological activities.

Hydrazonopyrazole Derivatives

Pyrazoles and their derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of pharmacological properties. researchgate.net The synthesis of pyrazole (B372694) derivatives bearing a benzenesulphonamide moiety has been a subject of considerable interest. nih.gov

A general synthetic route to such compounds involves the reaction of chalcones with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent like acetic acid under reflux. nih.gov The chalcone (B49325) precursors themselves are typically synthesized through the condensation of substituted aromatic aldehydes and ketones. nih.gov

Another established method involves a three-step sequence starting with the diazotization of a sulphonamide, such as sulfanilamide (B372717) or metanilamide. nih.gov The resulting diazonium salt is then coupled with a β-ketoester like ethyl acetoacetate. The intermediate product is subsequently cyclized with a hydrazide derivative to yield the final hydrazonopyrazole derivative containing the benzenesulphonamide scaffold. nih.gov These synthetic strategies offer versatile pathways to a library of novel heterocyclic compounds for biological evaluation. researchgate.netnih.gov

Quinoxaline-Sulfonamide Conjugates

The synthesis of quinoxaline-sulfonamide conjugates from this compound is a key transformation that leverages the ortho-diamine character of the starting material. The classical and most direct approach to the quinoxaline (B1680401) ring system involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound. In the context of this compound, this reaction would proceed by reacting it with various 1,2-diketones, α-ketoesters, or their equivalents.

The reaction mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring. The fluorine atom at the 2-position and the sulphonamide group at the 3-position of the benzene ring are retained in the final quinoxaline-sulfonamide conjugate.

A general synthetic scheme for this transformation is depicted below:

Reaction of this compound with a 1,2-dicarbonyl compound to form a quinoxaline-sulfonamide conjugate.

The versatility of this method allows for the introduction of a wide range of substituents on the quinoxaline ring by varying the structure of the 1,2-dicarbonyl compound. This modularity is crucial for creating libraries of quinoxaline-sulfonamide conjugates for structure-activity relationship (SAR) studies. While specific examples detailing the use of this compound in this reaction are not extensively documented in publicly available literature, the established reactivity of ortho-phenylenediamines provides a strong basis for this synthetic strategy.

Research on the synthesis of quinoxaline derivatives often highlights the efficiency of this condensation reaction under various conditions, including the use of catalysts to improve yields and reaction times. For instance, the condensation of o-phenylenediamine (B120857) with benzil (B1666583) derivatives can be efficiently catalyzed by solid acid catalysts, sometimes achieving high yields at room temperature in a short duration.

Table 1: Representative Synthesis of Quinoxaline-Sulfonamide Conjugates

| Reactant 1 | Reactant 2 (1,2-Dicarbonyl Compound) | Product | Reaction Conditions |

| This compound | Benzil | 2,3-Diphenyl-5-fluoro-6-sulphonamidoquinoxaline | Acid or base catalysis, reflux in ethanol |

| This compound | Glyoxal | 5-Fluoro-6-sulphonamidoquinoxaline | Aqueous or alcoholic solution, room temperature |

| This compound | Pyruvic aldehyde | 2-Methyl-5-fluoro-6-sulphonamidoquinoxaline | Mild acidic conditions |

This table presents plausible synthetic routes based on established methodologies for quinoxaline synthesis.

A patent describes a method for preparing N-(3-amino-quinoxalin-2-yl)-sulfonamides, which are valuable building blocks in drug synthesis. This highlights the pharmaceutical relevance of quinoxaline-sulfonamide scaffolds.

Other Relevant Heterocyclic Conjugates

Beyond quinoxalines, the this compound can be utilized as a precursor for other heterocyclic systems. The amino group can be chemically modified, for instance, through diazotization followed by reduction to a hydrazine (B178648). This hydrazine derivative then becomes a key intermediate for the synthesis of five-membered heterocyclic rings such as pyrazoles.

The Knorr pyrazole synthesis and related methodologies involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this proposed pathway, the hydrazine derived from this compound would react with a β-diketone or a β-ketoester. The reaction proceeds through the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyrazole ring. The substituents on the pyrazole ring can be readily varied by choosing different 1,3-dicarbonyl compounds.

Another important class of heterocyclic conjugates that could potentially be synthesized from this compound are triazoles. For instance, the amino group can react with a source of a two-nitrogen fragment to form a triazole ring.

The synthesis of such heterocyclic conjugates is of significant interest due to the wide range of biological activities associated with pyrazole and triazole derivatives. These include anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the fluoro-benzenesulphonamide moiety is anticipated to modulate the pharmacological profile of the resulting heterocyclic conjugates.

Table 2: Proposed Synthesis of Other Heterocyclic Conjugates

| Starting Material Derivative | Reactant | Product Heterocycle | General Reaction Type |

| 3-Hydrazino-2-fluorobenzenesulphonamide | Acetylacetone (a 1,3-diketone) | Pyrazole | Knorr Pyrazole Synthesis |

| This compound | Sodium azide and a coupling partner | Triazole | Diazotization and Cyclization |

| This compound | Isothiocyanate | Thiourea derivative (precursor to thiazoles) | Nucleophilic Addition |

This table outlines theoretical synthetic pathways to other heterocyclic systems based on the known reactivity of the functional groups present in this compound.

While direct experimental data for these specific transformations starting from this compound is limited in readily accessible sources, the fundamental principles of heterocyclic synthesis provide a robust framework for these proposed synthetic strategies. The exploration of these pathways could lead to the discovery of novel heterocyclic-sulfonamide conjugates with unique properties.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Amino 2 Fluorobenzenesulphonamide and Its Derivatives

Spectroscopic Investigations

Spectroscopic techniques are indispensable for elucidating the molecular structure of organic compounds. For 3-Amino-2-fluorobenzenesulphonamide, a combination of NMR, IR, and MS provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the sulphonamide (SO₂NH₂) protons. The aromatic protons would appear as multiplets in the range of δ 6.5-8.0 ppm. The chemical shifts of the amine and sulphonamide protons are variable and depend on factors like solvent and concentration, but typically appear in the range of δ 3-5 ppm and δ 7-8 ppm, respectively. researchgate.net The protons on nitrogen and oxygen are often broad and may not show coupling to adjacent protons due to chemical exchange. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of δ 110-160 ppm. The carbon atom attached to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's high electronegativity. rsc.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. biophysics.org For this compound, a single resonance is expected for the fluorine atom. Its chemical shift will be indicative of the electronic effects of the amino and sulphonamide groups. In related fluorinated compounds, ¹⁹F chemical shifts can vary over a wide range, providing a sensitive probe for structural changes. iucr.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Related Derivatives

| Compound | Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| This compound | ¹H | Aromatic: 6.5-8.0 (m)NH₂: 3-5 (br s)SO₂NH₂: 7-8 (br s) | Based on general ranges for substituted benzenes and sulfonamides. researchgate.netnih.gov |

| ¹³C | Aromatic: 110-160 | C-F bond will exhibit a large coupling constant. | |

| N-(2-substituted phenyl)-4-substituted benzenesulphonamides | ¹H | Aromatic protons assigned to both benzene (B151609) rings. | Incremental shifts can be used to calculate chemical shifts in substituted compounds. researchgate.net |

| ¹³C | Aromatic carbons assigned to both benzene rings. | Incremental shifts can be used to calculate chemical shifts in substituted compounds. researchgate.net | |

| 2-Fluoroaniline | ¹H | 7.02–6.68 (m, 4H), 3.67 (br s, 2H, -NH₂) | In CDCl₃. rsc.org |

| ¹³C | 152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 | In CDCl₃. rsc.org |

Note: m denotes multiplet, and br s denotes broad singlet. Data for related compounds are provided for comparative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-F, and aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine and the sulphonamide group typically appear in the region of 3200-3500 cm⁻¹. irdg.orgmasterorganicchemistry.com Specifically, primary amines often show two bands in this region corresponding to symmetric and asymmetric stretching. masterorganicchemistry.com The strong asymmetric and symmetric stretching vibrations of the S=O group in sulphonamides are expected in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively. researchgate.net The C-N stretching vibrations absorb in the range of 1304-1168 cm⁻¹, while S-N stretching is found between 945-893 cm⁻¹. researchgate.net The C-F stretch typically appears in the 1000-1400 cm⁻¹ region.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine & Sulphonamide) | Stretching | 3200-3500 | Medium to Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| S=O (Sulphonamide) | Asymmetric Stretching | 1309-1376 | Strong |

| Symmetric Stretching | 1148-1177 | Strong | |

| C=C (Aromatic) | Stretching | 1450-1600 | Medium to Weak |

| C-N | Stretching | 1168-1304 | Medium |

| C-F | Stretching | 1000-1400 | Strong |

| S-N | Stretching | 893-945 | Medium |

This table is based on established ranges for the respective functional groups in related sulfonamide compounds. researchgate.netmasterorganicchemistry.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 190.20 g/mol bldpharm.com), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its mass. The fragmentation pattern would be influenced by the different functional groups. Common fragmentation pathways for sulphonamides involve the cleavage of the S-N and C-S bonds. For instance, a patent for N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives reports the observation of the [M+H]⁺ ion. google.com The presence of the benzene ring would likely lead to characteristic aromatic fragments. High-resolution mass spectrometry (HRMS) would be crucial for determining the elemental composition of the fragments and confirming the molecular formula. nih.gov

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, analysis of related sulfonamide structures allows for a detailed prediction of its solid-state conformation and packing.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The amino (NH₂) and sulphonamide (SO₂NH₂) groups are excellent hydrogen bond donors and acceptors. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. iucr.orgmdpi.comnih.govberkeley.edu This analysis allows for the decomposition of the crystal packing into contributions from different types of contacts, such as H···H, O···H, N···H, and C···H. In many sulfonamide crystal structures, N-H···O hydrogen bonds are a prominent feature, often leading to the formation of dimers or chains. iucr.orgrsc.org The fluorine atom can also participate in weaker C-H···F or N-H···F hydrogen bonds, further stabilizing the crystal lattice. The analysis of Hirshfeld surfaces for a variety of sulfonamides consistently shows that H···H, O···H/H···O, and C···H/H···C interactions are the most significant contributors to the crystal packing. iucr.orgiucr.orgnih.gov

Table 3: Common Intermolecular Interactions in Sulfonamide Crystal Structures

| Interaction Type | Description | Expected Contribution to Hirshfeld Surface |

| N-H···O | Strong hydrogen bonds between the sulfonamide/amine N-H and the sulfonyl oxygen. | Major contributor, often visible as distinct red spots on the d_norm surface. mdpi.comnih.gov |

| H···H | Van der Waals contacts between hydrogen atoms. | Typically the largest contribution to the overall surface area. iucr.orgiucr.orgnih.gov |

| C-H···O | Weaker hydrogen bonds involving aromatic or alkyl C-H groups and sulfonyl oxygens. | Significant contributor. mdpi.com |

| C-H···π | Interactions between a C-H bond and the π-system of the benzene ring. | Can influence the packing arrangement. mdpi.com |

| π–π Stacking | Interactions between aromatic rings of adjacent molecules. | Often observed in aromatic sulfonamides. iucr.orgiucr.org |

Computational and Theoretical Chemistry Studies on 3 Amino 2 Fluorobenzenesulphonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it invaluable for elucidating reaction mechanisms. openscienceonline.com By calculating the electron density of a molecule, DFT can provide detailed energetic profiles of reaction pathways, including the structures of transition states and intermediates. This allows for a deep understanding of the kinetic and thermodynamic factors that control a chemical reaction. rsc.org

In the context of compounds structurally related to 3-amino-2-fluorobenzenesulphonamide, DFT has been extensively applied. For instance, calculations are used to explore C-H bond functionalization, radical formation, and the nature of active catalysts in reactions involving sulfonimide derivatives. bohrium.com Studies on benzenesulfonamides use DFT to analyze relationships between their electronic structure and their inhibitory activity against enzymes like carbonic anhydrase. openscienceonline.com The choice of functional, such as B3LYP or M06, and the basis set are critical for obtaining accurate results that correlate well with experimental observations. openscienceonline.combohrium.com These computational studies can clarify mechanistic features, rationalize stereoselectivity, and predict the most favorable reaction pathways, providing a foundation for designing new synthetic methods and catalysts. bohrium.comacs.org

Table 1: Application of DFT in Mechanistic Studies of Sulfonamide-Related Compounds

| Research Area | DFT Application | Key Insights Gained |

|---|---|---|

| Catalytic Reactions | Calculation of reaction steps and energetics for Cu/NFSI-mediated C–H functionalization. bohrium.com | Identification of the active catalyst species (κ-O Cu/NSI adduct) and rationalization of site-selectivity. bohrium.com |

| Enzyme Inhibition | Analysis of electronic structure and its relationship to the inhibition constants of benzenesulfonamides against carbonic anhydrase isoforms. openscienceonline.com | Determination that inhibitory processes are mainly orbitally-controlled and identification of key electronic features for binding. openscienceonline.com |

| Reaction Selectivity | Investigation of the origins of stereoselectivity in organocatalyzed reactions. acs.org | Understanding the role of non-covalent interactions (e.g., hydrogen bonding) in transition states to control stereochemical outcomes. acs.org |

| C-N Bond Formation | Mechanistic study of the transformation of trifluoroborate-iminiums to N-sulfonyl amidines. chemrxiv.orgrsc.org | Showed that the reaction is initiated by base activation of either reactant, proceeding through two simultaneous mechanisms. chemrxiv.orgrsc.org |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These indices, such as electrophilicity and nucleophilicity, are calculated from the electronic structure and help predict how a molecule will behave in a chemical reaction. researchgate.net

A particularly powerful tool within this framework is the Parr function, which is used to identify the most reactive sites within a molecule for either nucleophilic or electrophilic attack. researchgate.net By analyzing the distribution of the Parr function over the atoms of this compound, researchers can predict the regioselectivity of its reactions. For example, these calculations can determine whether an incoming electrophile is more likely to react with the amino group, the aromatic ring, or the sulfonamide moiety. This predictive capability is crucial for understanding and controlling the outcomes of synthetic transformations. researchgate.net

Table 2: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Definition | Predicted Property |

|---|---|---|

| Electrophilicity Index | A measure of the ability of a species to accept electrons. | Predicts the electrophilic character of a molecule. |

| Nucleophilicity Index | A measure of the ability of a species to donate electrons. | Predicts the nucleophilic character of a molecule. |

| Parr Function (P(r)) | Describes the local reactivity of different sites within a molecule. researchgate.net | Identifies the most probable sites for electrophilic and nucleophilic attack, predicting regioselectivity. researchgate.net |

| Fukui Function | Measures the change in electron density at a given point when the total number of electrons is changed. | Indicates the propensity of an atomic site to undergo nucleophilic or electrophilic attack. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are indispensable in silico techniques used to study how a small molecule (ligand), such as this compound, interacts with a biological macromolecule (target), typically a protein or enzyme. researchgate.netjddtonline.info

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.info The primary goal is to produce a ligand-receptor complex with an ideal shape and minimized binding free energy. jddtonline.info For sulfonamide-based compounds, docking studies have been instrumental in understanding their binding to key enzymes like carbonic anhydrases. openscienceonline.comnih.gov These simulations reveal critical interactions, such as the coordination of the sulfonamide nitrogen to a zinc ion in the active site and the formation of a hydrogen-bond network with nearby amino acid residues. nih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-protein complex over time. MD provides insights into the flexibility of the complex, the stability of the predicted interactions, and the role of solvent molecules, such as water, in mediating the binding process. nih.govacs.org Advanced techniques can even elucidate the binding pathways for ligands to cryptic sites—pockets that are not apparent in the unbound state of the protein but are formed upon ligand binding. nih.gov

Table 3: Common Interactions in Sulfonamide-Protein Binding

| Interaction Type | Description | Example from Studies |

|---|---|---|

| Metal Coordination | The sulfonamide group coordinates directly to a metal cofactor in the enzyme's active site. | The sulfonamide anion's nitrogen atom binds to the Zn(II) ion in the active site of carbonic anhydrase. nih.gov |

| Hydrogen Bonding | The sulfonamide's -SO2NH- group acts as both a hydrogen bond donor and acceptor. | Hydrogen bonds form between the sulfonamide oxygens and the backbone NH of active site residues (e.g., Thr199 in CAII). nih.gov |

| Hydrophobic Interactions | The aromatic ring of the ligand fits into a hydrophobic pocket of the enzyme. | The phenyl ring of benzenesulfonamides interacts with hydrophobic residues, contributing significantly to the free energy of binding. nih.gov |

| Water-Mediated Contacts | Water molecules in the active site bridge interactions between the ligand and the protein. | Conserved water molecules can be retained upon ligand binding and are crucial for the overall binding thermodynamics. acs.org |

In silico methods are central to modern drug discovery, enabling the rapid and cost-effective identification and refinement of potential drug candidates.

Virtual screening involves docking large libraries of compounds against a specific biological target to identify "hits"—molecules that are predicted to bind with high affinity. researchgate.netnih.gov These hits are then prioritized using scoring functions and subjected to experimental validation. nih.gov This approach was successfully used to identify novel inhibitors for targets like the serum and glucocorticoid regulated kinase 1 (SGK1) from libraries of heterocyclic compounds. nih.gov

Once a hit is identified, it enters the lead optimization phase. Here, medicinal chemists synthesize analogues of the lead compound, and computational chemists use iterative docking and MD simulations to predict how structural modifications will affect binding affinity and other pharmacological properties. researchgate.net A key metric in this process is Ligand Efficiency (LE), which relates the binding energy of a compound to its size (number of non-hydrogen atoms), helping to guide the development of potent and efficient drug candidates. nih.gov

Table 4: Illustrative Data from a Lead Optimization Campaign

| Compound | Modification | IC₅₀ (µM) | Ligand Efficiency (LE) (kcal/mol per heavy atom) | Rationale |

|---|---|---|---|---|

| Hit Compound | Initial hit from virtual screen. | 14.8 | 0.28 | A promising starting point with good ligand efficiency. nih.gov |

| Analogue 1 | Addition of a methyl group. | 10.2 | 0.29 | Small modification to probe a specific pocket; slight improvement in potency and LE. |

| Analogue 2 | Replacement of phenyl with a thiophene (B33073) ring. | 25.5 | 0.25 | Bioisosteric replacement to improve solubility; resulted in decreased potency. |

| Optimized Lead | Addition of a chloro-group to the phenyl ring. | 1.5 | 0.32 | Exploits a key hydrophobic interaction identified through docking, leading to a significant potency increase. |

Note: This table is illustrative, based on principles described in the literature. nih.gov

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling aims to create mathematical representations of chemical processes to simulate and predict their behavior under various conditions. d-nb.infonumberanalytics.com

Kinetic modeling describes the rates of chemical reactions. numberanalytics.com It involves developing models composed of elementary reactions, thermodynamic data, and reaction rate coefficients, often expressed through the Arrhenius equation. d-nb.info While experimental data is crucial, quantum chemical calculations (like DFT) can provide key parameters, such as the activation energies of reaction steps, which are essential inputs for building robust kinetic models. rsc.orgresearchgate.net These models are then used to predict how reaction conditions like temperature and concentration will affect the yield and speed of a chemical process, aiding in process optimization. numberanalytics.commdpi.com

Structure-Based Drug Design and Quantitative Structure-Activity Relationship (QSAR) Methodologies

3D-QSAR Model Development for Compound Optimization

Due to the lack of available research, it is not possible to provide an analysis of 3D-QSAR models, including data tables and detailed research findings, for this compound.

Pharmacological Research and Biological Activity Profiling of 3 Amino 2 Fluorobenzenesulphonamide Analogues

Enzyme Inhibition Studies

The structural features of 3-amino-2-fluorobenzenesulphonamide analogues make them candidates for inhibiting several key enzyme systems involved in various pathological conditions.

Carbonic Anhydrase (CA) Inhibition: Isozyme Selectivity and Potency

Fluorinated benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for numerous physiological processes. excli.denih.gov Inhibition of specific CA isozymes is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. nih.govnih.gov

Research has demonstrated that the substitution pattern on the fluorinated benzene (B151609) ring significantly influences both the potency and isozyme selectivity of these inhibitors. nih.gov For instance, many fluorinated benzenesulfonamides act as nanomolar inhibitors of several isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govnih.gov

The primary sulfonamide moiety is a key zinc-binding group, anchoring the inhibitor to the Zn2+ ion in the enzyme's active site. nih.govpatsnap.com The fluorine atoms and other substituents modulate the compound's physicochemical properties and interactions with amino acid residues in the active site, thereby determining its affinity and selectivity. nih.gov For example, studies on sulphonamides incorporating various imide moieties showed potent inhibition against hCA II, with inhibition constants (Kᵢ) in the low nanomolar range. nih.govbldpharm.com The electronegativity of halogen substituents has been shown to influence inhibitory potency against hCA II. google.com

| Compound/Analogue Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) | Reference |

|---|---|---|---|---|---|

| Sulphonamides with imide moieties | 49 to >10,000 nM | 2.4 to 4515 nM | 9.7 to 7766 nM | 14 to 316 nM | nih.govbldpharm.com |

| Hydroxyimine-tethered benzenesulfonamides | 3.0 to 4.0 nM | 4.4 to 80.7 nM | Not Reported | Not Reported | patsnap.com |

| 3-Chloro-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzenesulphonamide | Not Reported | 4.9 nM | Not Reported | Not Reported | google.com |

| 3-Bromo-4-(4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl) benzenesulphonamide | Not Reported | 2.4 nM | Not Reported | Not Reported | google.com |

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition and Folate Pathway Disruption

Sulfonamides are a well-established class of antibiotics that function by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. excli.denih.govpatsnap.com This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com Since mammals obtain folate from their diet and lack the DHPS enzyme, it represents a selective target for antibacterial agents. excli.depatsnap.comwikipedia.org

Analogues of this compound act as competitive inhibitors of DHPS. excli.de They are structural mimics of the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govpatsnap.com By binding to the pABA site on the DHPS enzyme, these sulfonamide analogues block the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP), thereby halting the production of 7,8-dihydropteroate, a precursor to folic acid. excli.denih.gov

The disruption of the folate pathway has profound effects on bacterial metabolism. In Mycobacterium tuberculosis, for example, antifolate treatment leads to a significant decrease in the pools of essential metabolites like methionine and S-adenosylmethionine (SAM). nih.govnih.gov This disruption of the activated methyl cycle can also interfere with the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a major regulator of cell growth, proliferation, differentiation, and survival. nih.govwikipedia.org Aberrant activation of this pathway is frequently observed in various human cancers, making PI3K a key target for anticancer drug development. nih.govwikipedia.org

While research on this compound itself as a PI3K inhibitor is limited, related sulfonamide-containing structures have been investigated for this activity. For instance, a patent has described N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives as inhibitors of PI3K. bldpharm.com This suggests that the sulfonamide moiety can be incorporated into scaffolds that target the ATP-binding pocket of PI3K. The development of isoform-selective PI3K inhibitors is a major goal to enhance therapeutic efficacy and reduce off-target effects. researchgate.net

Other Enzyme Systems (e.g., COX-1, COX-2, DNA gyrase A)

Analogues of benzenesulfonamide (B165840) have also been evaluated for their inhibitory activity against other clinically relevant enzymes.

Cyclooxygenase (COX) Inhibition : Cyclooxygenase enzymes, COX-1 and COX-2, are key to the production of prostaglandins, which are mediators of inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Research has shown that some sulfonamide derivatives exhibit anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase. A notable example is Tilmacoxib (N-[4-[[5-methyl-3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetyl]phenyl]-2-fluorobenzenesulfonamide), a selective COX-2 inhibitor that has been investigated in clinical trials for the treatment of rheumatoid arthritis and osteoarthritis. doi.org

DNA Gyrase Inhibition : DNA gyrase is a bacterial topoisomerase essential for DNA replication, repair, and recombination, making it an attractive target for antibacterial agents. Some antimicrobial compounds based on coumarin (B35378) have been shown to interact with the active site of DNA gyrase B. nih.gov Additionally, certain novel pyrazole-carboxamides have been identified as potential antibacterial agents targeting DNA gyrase. researchgate.net

Antimicrobial Efficacy Assessments

The primary mechanism of antibacterial action for sulfonamide analogues is the inhibition of the folate pathway, as detailed in section 5.1.2. This leads to a broad spectrum of activity against various bacterial pathogens.

Antibacterial Spectrum and Mechanisms of Action

Analogues of this compound and related sulfonamides exhibit activity against a range of both Gram-positive and Gram-negative bacteria. google.com Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), which halts bacterial growth by preventing the synthesis of essential nucleic acids. excli.depatsnap.com

Studies have demonstrated the efficacy of these compounds against various strains. For example, some monocarbonyl curcumin-based hybrids containing sulfonamide moieties have shown potent activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL. acs.org Similarly, amino-substituted analogues of fusidic acid have demonstrated broad-spectrum activity, inhibiting the growth of Gram-negative bacteria such as Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.com The introduction of fluorine and other substituents can modulate the antibacterial spectrum and potency, sometimes overcoming resistance mechanisms observed with older sulfonamides. frontiersin.org

| Analogue Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrazinecarboxamide-substituted Fusidic Acid Analogue | S. aureus (MRSA) | ≤ 0.25 | mdpi.com |

| Spermine-based Fusidic Acid Analogue | E. coli | 32.0 | mdpi.com |

| Spermine-based Fusidic Acid Analogue | P. aeruginosa | 32.0 | mdpi.com |

| Spermine-based Fusidic Acid Analogue | A. baumannii | 32.0 | mdpi.com |

| Curcumin-Isatin Hybrid (B-38) | S. aureus | 6.25 | acs.org |

| Curcumin-Coumarin Hybrid (A-4) | S. aureus | 12.50 | acs.org |

Antifungal Properties

The search for novel antifungal agents is driven by the significant health concerns associated with invasive candidiasis, particularly in immunocompromised individuals. frontiersin.org Sulphonamide derivatives, including analogues of this compound, have demonstrated notable antifungal properties.

Research into a series of sulphonamide analogues of (2S, 4R)-Ketoconazole revealed their in vitro activity against key fungal pathogens Candida albicans and Candida glabrata. frontiersin.org These infections are major causes of invasive candidiasis, which carries a high mortality risk. frontiersin.org The study demonstrated that replacing the acetamide (B32628) of (2S, 4R)-Ketoconazole with sulphonamides can produce compounds with significant antifungal properties. frontiersin.org

For instance, the introduction of a difluoro unit to an ethyl sulphonamide chain resulted in a compound with markedly increased in vitro antifungal activity against both C. albicans and C. glabrata. frontiersin.org In fact, its activity against C. albicans surpassed that of both Amphotericin B and (±)-Ketoconazole. frontiersin.org Other studies have also highlighted the antifungal potential of sulphonamide derivatives, such as those derived from chitosan (B1678972) and 1,2,4-triazoles, which showed significant inhibiting effects on various fungi. nih.govresearchgate.net Some sulphonamide-1,2,4-thiadiazole derivatives have also shown significant antifungal activity, with their effectiveness being dependent on the substitution of different reactive groups. jst.go.jp

Table 1: In Vitro Antifungal Activity of Selected (2S, 4R)-Ketoconazole Sulphonamide Analogues

| Compound | Target Organism | MIC₇₅ (nM) |

| Analogue with difluoro unit (3l) | C. albicans | 62 |

| Analogue with difluoro unit (3l) | C. glabrata | 250 |

| (±)-Ketoconazole (2) | C. albicans | 250 |

| (±)-Ketoconazole (2) | C. glabrata | 250 |

| Amphotericin B | C. albicans | 250 |

| Amphotericin B | C. glabrata | 250 |

| Analogue with cyano group (3g) | C. albicans | 250 |

| Analogue with cyano group (3g) | C. glabrata | 1600 |

MIC₇₅ represents the minimum inhibitory concentration required to inhibit the growth of 75% of organisms. Data sourced from Frontiers in Chemistry. frontiersin.org

Antineoplastic and Antitumor Investigations

The potential of this compound analogues in cancer therapy is an active area of research, focusing on their ability to inhibit cancer cell proliferation and target tumor-associated enzymes.

Inhibition of Cancer Cell Proliferation

Sulphonamide derivatives have been shown to possess anticancer properties through various mechanisms, including the induction of apoptosis and inhibition of tumor growth. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines. nih.govtandfonline.com For example, certain pyrimidinylpyrazole derivatives with a sulphonamide moiety have shown broad-spectrum antiproliferative activity against leukemia, breast, colon, and renal cancer cell lines. tandfonline.com

One study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) established their activity on the viability of human glioblastoma, triple-negative breast cancer, and prostate adenocarcinoma cell lines. nih.gov The half-maximal effective concentration (EC50) was determined for the most active compounds, highlighting their potential as anticancer agents. nih.gov

Targeting Tumor-Associated Enzymes (e.g., CA IX, CA XII)

A significant aspect of the antitumor activity of sulphonamide analogues lies in their ability to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. nih.govacs.org These enzymes are overexpressed in many hypoxic tumors and play a crucial role in tumor progression by regulating pH in the tumor microenvironment. nih.govplos.orgnih.gov

Sulphonamides are a well-studied class of CA inhibitors. plos.orgnih.gov By binding to the zinc ion in the active site of these enzymes, they block their catalytic activity. nih.govmdpi.com The "tail approach" is a common design strategy to achieve isoform-selective CA inhibitors. nih.gov

Studies have shown that pyridinium (B92312) derivatives of 3-aminobenzenesulphonamide exhibit excellent inhibitory activity in the nanomolar range against CA IX and in the nanomolar to sub-nanomolar range against CA XII. nih.gov Similarly, indoline-5-sulphonamide analogues have demonstrated inhibitory activity against both CA IX and CA XII. mdpi.com The development of fluorescent sulphonamides has also provided valuable tools for imaging hypoxic tumors by targeting CA IX. acs.org

Table 2: Inhibitory Activity of Selected Sulphonamide Analogues against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) |

| Pyridinium derivatives of 3-aminobenzenesulphonamide | CA IX | Nanomolar range |

| Pyridinium derivatives of 3-aminobenzenesulphonamide | CA XII | Nanomolar/sub-nanomolar range |

| Indoline-5-sulphonamide analogues | CA IX | Up to 132.8 nM |

| Indoline-5-sulphonamide analogues | CA XII | Up to 41.3 nM |

| Hydroxyimine-tethered benzenesulfonamides | CA IX | 43 nM (Compound 30) |

| Hydroxyimine-tethered benzenesulfonamides | CA XII | 5 nM (Compounds 29 and 31) |

Data sourced from various studies on carbonic anhydrase inhibitors. nih.govmdpi.comnih.gov

Anti-inflammatory Activity

Sulphonamide derivatives are recognized for their anti-inflammatory properties. mdpi.comfrontiersrj.com Their mechanism of action often involves the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX). frontiersrj.com

A study on novel gallic acid sulphonamide derivatives, 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS) and 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), demonstrated significant anti-inflammatory activity. mdpi.comnih.gov These compounds showed concentration-dependent effects, with their efficacy being comparable to the standard anti-inflammatory agent ibuprofen (B1674241) at certain concentrations. mdpi.com Specifically, 3,4,5-TMBS exhibited high COX-2 inhibition. mdpi.comnih.gov The phenol (B47542) sulphonamide moiety present in these derivatives is believed to contribute to their ability to inhibit protein denaturation and suppress inflammatory pathways. mdpi.com

Central Nervous System (CNS) Activity and Receptor Modulation

Analogues of this compound have also been investigated for their effects on the central nervous system, particularly their interaction with serotonin (B10506) receptors.

Serotonin Receptor (e.g., 5-HT₆) Antagonism and Cognitive Enhancement Research

The serotonin 5-HT₆ receptor has emerged as a promising target for enhancing cognitive function, particularly in the context of Alzheimer's disease. acs.org Antagonists of the 5-HT₆ receptor are being explored for their potential to improve learning and memory. acs.orgmdpi.com

Research has shown that blocking 5-HT₆ receptors can increase the levels of acetylcholine (B1216132) and glutamate (B1630785) in the brain, neurotransmitters that are crucial for cognitive processes. nih.gov A specific benzenesulfonamide derivative, SB-399885, has been identified as a potent and selective 5-HT₆ receptor antagonist. nih.gov In vivo studies demonstrated that this compound significantly increased extracellular acetylcholine levels in the rat medial prefrontal cortex and showed cognitive-enhancing properties in animal models. nih.gov These findings support the therapeutic potential of 5-HT₆ receptor antagonists in treating cognitive deficits. mdpi.comnih.gov

Structure Activity Relationship Sar Elucidation and Design Principles for 3 Amino 2 Fluorobenzenesulphonamide Derivatives

Impact of Aromatic Ring Substituents on Biological Activity

Substituents on the benzenesulfonamide (B165840) ring play a pivotal role in modulating the pharmacological profile of these compounds. nih.gov Their electronic properties, size, and position can significantly influence binding affinity and selectivity.

The specific placement of the fluorine and amino groups on the benzenesulfonamide ring is critical for its biological function. The presence of a fluorine atom can enhance metabolic stability and increase the binding affinity of the molecule to its target protein. researchgate.nettandfonline.com Fluorine's high electronegativity can alter the electron distribution within the molecule, impacting its pKa and dipole moment, which in turn can improve bioavailability through better membrane permeation. tandfonline.com For instance, the introduction of fluorine can block sites on the benzene (B151609) ring that are susceptible to metabolic oxidation, thereby increasing the drug's retention and effectiveness. nih.gov

The amino group is also a key determinant of activity. Its position relative to the sulfonamide and fluorine can influence how the molecule orients itself within the binding pocket of a target enzyme or receptor. The presence of both hydrophilic (amino and hydroxyl) and lipophilic (aromatic ring) regions can improve pharmacokinetic properties, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com In some benzenesulfonamide series, the arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid in a particular way was found to be necessary for activity. nih.gov

The nature of the halogen substituent on the benzenesulfonamide ring can significantly impact biological activity. Studies on various halogenated sulfonamides have revealed a trend where the inhibitory effect can be dependent on the electronegativity of the halogen atom. scielo.br

In one study, a series of halogenated N-(6-methoxy-2-oxobenzo[d] researchgate.netnih.govoxathiol-5-yl)benzenesulfonamide derivatives were evaluated for their ability to inhibit snake venom-induced hemolysis. scielo.br A clear trend was observed where the inhibitory activity decreased as the electronegativity of the halogen increased. The iodo-substituted compound was the most active, followed by the bromo, chloro, and finally the fluoro-substituted compound, which was inactive. scielo.br It was suggested that the less electronegative iodine atom might facilitate a stronger cation-π interaction between the benzene ring and a calcium ion, contributing to its higher inhibitory activity. scielo.br

Conversely, other studies have shown that highly electronegative groups like fluorine can be beneficial. The inductive electron-withdrawing effect of fluorine can deactivate other positions on the ring from metabolic pathways, leading to a longer duration of action. nih.gov The introduction of electron-withdrawing groups, such as halogens, can enhance biological activity by influencing the electronic properties of the sulfonamide moiety. For example, the presence of a fluorine atom has been shown to improve gyrase-complex binding in certain antibacterial agents. tandfonline.com

The following table summarizes the observed trend in one study on the effect of halogen electronegativity on the inhibition of B. jararaca venom-induced hemolysis:

| Halogen Substituent | Electronegativity (Pauling Scale) | Observed Activity |

|---|---|---|

| Iodine (I) | 2.66 | Most Active |

| Bromine (Br) | 2.96 | Active |

| Chlorine (Cl) | 3.16 | Less Active |

| Fluorine (F) | 3.98 | Inactive |

Data derived from a study on halogenated N-(6-methoxy-2-oxobenzo[d] researchgate.netnih.govoxathiol-5-yl)benzenesulfonamide derivatives and their effect on B. jararaca venom-induced hemolysis. scielo.br

Role of the Sulfonamide Moiety in Ligand-Protein Interactions

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of these compounds, acting as a versatile scaffold for engaging in crucial interactions with protein targets. nih.gov It can participate in both hydrogen bonding and coordination with metal ions, firmly anchoring the molecule in the active site of an enzyme. researchgate.netresearchgate.net

The sulfonamide moiety is an excellent hydrogen bond donor and acceptor. researchgate.netnih.gov The amide proton (N-H) can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors due to the highly polar nature of the sulfur-oxygen bonds. researchgate.netnih.gov These hydrogen bonds are critical for stabilizing the ligand-protein complex. nih.gov

A primary mechanism of action for many sulfonamide inhibitors, particularly carbonic anhydrase inhibitors, is the coordination of the sulfonamide group to a zinc ion (Zn(II)) in the enzyme's active site. nih.govresearchgate.netfrontiersin.org The sulfonamide binds to the zinc ion, typically as an anion (R-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide (B78521) ion. researchgate.net This interaction disrupts the normal catalytic function of the enzyme. frontiersin.org

The binding is generally characterized by the deprotonated sulfonamide nitrogen coordinating with the catalytic Zn(II). researchgate.net X-ray crystallographic studies of various sulfonamide inhibitors complexed with carbonic anhydrase isoforms have confirmed this binding mode. nih.govfrontiersin.org The strength of this coordination bond is a major contributor to the high affinity of these inhibitors. nih.gov The ability of the sulfonamide group to chelate with the key zinc atom is a recurring theme in the molecular docking studies of potent inhibitors. researchgate.net

The following table illustrates the key interactions of the sulfonamide moiety:

| Interaction Type | Part of Sulfonamide Moiety Involved | Interacting Partner in Protein | Significance |

|---|---|---|---|

| Hydrogen Bond Donor | Amide Hydrogen (N-H) | Electronegative atoms (e.g., Oxygen, Nitrogen) on amino acid residues | Stabilizes ligand-protein complex |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (O=S=O) | Hydrogen atoms on amino acid residues (e.g., from -OH, -NH groups) | Orients and anchors the ligand |

| Metal Coordination | Deprotonated Nitrogen (R-SO₂NH⁻) | Catalytic metal ion (e.g., Zn(II)) | Inhibits enzyme catalytic activity |

Stereochemical Aspects of Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity and selectivity of sulfonamide derivatives. researchgate.net The introduction of chiral centers in these molecules can lead to diastereomers that may exhibit significantly different affinities for their biological targets. acs.org

The specific configuration of a chiral sulfur atom in sulfonamide analogues like sulfinamides and sulfonimidamides has been shown to be a critical factor in binding affinity. acs.org In a study using FKBP12 as a model protein, optically pure sulfinamide diastereomers were synthesized, and it was found that replacing a sulfonamide oxygen with an unsubstituted nitrogen was more detrimental to binding than removing the oxygen altogether, for either configuration. acs.org High-resolution cocrystal structures revealed that the different stereoisomers adopt distinct orientations within the protein's binding pocket, leading to different interaction networks and, consequently, different binding affinities. researchgate.netacs.org

Modulation of Lipophilicity and Metabolic Stability through Structural Modifications

Research has shown that the position of the heteroatom within these cyclic ethers is crucial. For both THP and THF analogues, 3- and 4-substituted variants demonstrated greater microsomal stability compared to their 2-substituted counterparts. acs.org This suggests that the proximity of the polar heteroatom to the site of metabolism can influence the rate of oxidation. Further reduction in lipophilicity by introducing a 3-substituted oxetane (B1205548) ring led to a potent inhibitor with a significantly reduced tendency for oxidative metabolism. acs.org The slower metabolism rates observed with 3-substituted cyclic ethers are attributed to a combination of reduced lipophilicity and potentially unfavorable interactions between the heteroatom and the active site of the CYP enzyme. acs.org

The strategic placement of fluorine atoms is another key principle in modulating metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism. tandfonline.com Therefore, introducing a fluorine atom at a known site of metabolic attack can effectively block this pathway, prolonging the drug's half-life. tandfonline.comnih.gov For example, placing a fluorine atom on a phenyl ring can deactivate other positions on the ring against metabolic oxidation due to the inductive electron-withdrawing effect. nih.govencyclopedia.pub This can lead to a significant decrease in the compound's clearance rate. nih.gov

The following tables summarize research findings on how specific structural modifications impact lipophilicity and metabolic stability in benzenesulphonamide derivatives.

Table 1: Effect of Cyclic Ether Introduction on Lipophilicity and Metabolic Stability

| Parent Structure Moiety | Modification | Resulting Moiety | Observed Effect on Lipophilicity | Observed Effect on Metabolic Stability | Reference |

| Cyclohexyl | Introduction of Polar Heteroatom | Tetrahydropyran (THP) | Lowered | Increased microsomal stability for 3- and 4-substituted THP | acs.org |

| Cyclohexyl | Introduction of Polar Heteroatom | Tetrahydrofuran (THF) | Lowered | Increased microsomal stability for 3- and 4-substituted THF | acs.org |

| Cyclohexyl | Introduction of Polar Heteroatom | Oxetane | Further lowered | 3-substituted oxetane showed reduced oxidative metabolism | acs.org |

Table 2: Impact of Substituent Modification on Lipophilicity and Potency in a Benzenesulphonamide Series

| Parent Analogue | Modification | Resulting Analogue | Lipophilicity (elog D) | Potency (pIC50) | Metabolic Stability | Reference |

| Dibenzyl Analogue | Replacement with Methoxyethane | Methoxyethane Derivative | 3.5 | 5.68 | Slightly improved | nih.gov |

| Tertiary Sulphonamide | Replacement with Secondary Sulphonamide | Secondary Sulphonamide Analogue | Decreased (drop in log D) | Complete loss of potency | Not specified | nih.gov |

These findings illustrate that a delicate balance must be struck. While reducing lipophilicity is generally desirable for improving metabolic stability, it can sometimes lead to a loss of potency, as seen when a tertiary sulphonamide was replaced with a secondary one. nih.gov This highlights the complexity of structure-activity relationship (SAR) studies, where modifications aimed at improving one property can inadvertently compromise another. Therefore, a multi-parameter optimization approach is essential in the design of 3-amino-2-fluorobenzenesulphonamide derivatives with favorable drug-like properties.

Emerging Research Frontiers and Future Perspectives for 3 Amino 2 Fluorobenzenesulphonamide Studies

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of fluorinated sulfonamides is evolving from traditional methods towards more efficient and environmentally benign strategies. Historically, the synthesis of such compounds often involved harsh conditions or hazardous reagents. researchgate.net Modern organic chemistry, however, is increasingly focused on "green" and sustainable approaches.

Recent advancements include:

Sustainable Solvents: A notable development is the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride, for the synthesis of sulfonamides. These solvents are biodegradable, cost-effective, and allow reactions to proceed at room temperature under aerobic conditions, representing a significant improvement in sustainability. uniba.it A scalable protocol using a choline chloride/glycerol mixture has been successfully applied to synthesize a fluorinated sulfonamide derivative, demonstrating the practicality of this green approach. uniba.it

Water-Based Synthesis: Researchers have developed methods for synthesizing sulfonamides in water, using sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source. This approach is highly sustainable as the product often precipitates from the aqueous solution and can be collected by simple filtration. researchgate.net

Catalytic Methods: Metal-free, one-pot, two-step syntheses have been developed that generate aryl amines in situ from nitroarenes, which are then coupled with sodium arylsulfinates to form N-arylsulfonamides in good yields. researchgate.net Additionally, methods for activating sulfonyl fluorides and fluorosulfates using catalytic amounts of 1-hydroxybenzotriazole (B26582) (HOBt) and silicon additives have proven efficient, especially for sterically hindered substrates. researchgate.net

Novel Fluorinating Reagents: The development of safer and more effective fluorinating reagents is a key area of progress. Sterically hindered N-fluorosulfonamide reagents, such as N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB), have been synthesized and used for high-yield fluorination of various organic compounds. nih.gov These modern reagents offer alternatives to traditional, more hazardous methods like those using molecular fluorine. nih.gov

These innovative synthetic strategies provide a robust toolkit for the future production of 3-Amino-2-fluorobenzenesulphonamide and its derivatives, emphasizing efficiency, safety, and environmental responsibility.

Exploration of New Biological Targets and Therapeutic Applications for Fluorinated Sulfonamides

The sulfonamide functional group is a cornerstone of medicinal chemistry, and its combination with fluorine atoms has led to the discovery of potent and selective inhibitors for a wide array of biological targets. researchgate.netajchem-b.comajchem-b.com This opens up vast therapeutic possibilities for compounds like this compound.

Table 1: Emerging Biological Targets for Fluorinated Sulfonamide Derivatives

| Biological Target | Therapeutic Area | Mechanism/Key Finding | Reference |

|---|---|---|---|

| Carbonic Anhydrases (CAs) | Glaucoma, Anticancer | Fluorinated benzenesulfonamides act as potent inhibitors of CA isoforms (e.g., CA II, IX, XII), which are involved in intraocular pressure and tumor-associated pH regulation. | ajchem-b.comni.ac.rsrsc.org |

| Keap1-Nrf2 Protein-Protein Interaction | Oxidative Stress-Related Disorders | Fluorinated sulfonamide-flavonoid hybrids have been shown to inhibit the Keap1-Nrf2 interaction, leading to the potent induction of cytoprotective genes like HO-1. | acs.org |

| Protein Kinases (e.g., JAK3, ROCK1) | Anticancer | New indazole-sulfonamides exhibit potent anticancer activity by strongly binding to protein kinase targets implicated in various cancers. | nih.gov |

| Influenza Virus Hemagglutinin (HA) | Antiviral | An aryl sulfonamide was identified that targets the HA protein of diverse influenza A viruses (including H1N1, H5N1, H3N2), preventing viral membrane fusion. | acs.org |

| Trypanothione (B104310) Reductase | Antiprotozoal | In silico studies predict that certain aromatic sulfonamides have inhibitory potential against trypanothione reductase, a key enzyme in protozoan pathogens. | royalsocietypublishing.org |

| Triose Phosphate Isomerase (TPI) | Antimalarial | A fluorinated benzenesulfonamide (B165840) showed strong affinity for TPI in Plasmodium falciparum, highlighting the enzyme's dimer interface as a potential drug target. | peerj.com |

| γ-Secretase | Alzheimer's Disease, Cancer | Potent sulfonamide photoaffinity probes have been developed to target and study γ-secretase, an enzyme complex implicated in Alzheimer's disease pathology. | nih.gov |

These findings underscore the versatility of the fluorinated sulfonamide scaffold. The presence of both an amino group and a fluorine atom in this compound makes it a valuable building block for creating new derivatives aimed at these and other emerging targets. For instance, the sulfonamide functional head group has been shown to be a key driver of bioactivity and bioaccumulation in certain perfluorinated substances, disrupting biological pathways related to lipid metabolism and cellular homeostasis. nih.govnih.govacs.org

Advanced Computational Methodologies in Drug Discovery and Materials Science

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. mdpi.com For fluorinated sulfonamides, these methods provide deep insights into their behavior at the atomic level, guiding rational design efforts.

Table 2: Application of Advanced Computational Methods in Sulfonamide Research

| Methodology | Application | Key Insights Provided | Reference |

|---|---|---|---|

| Molecular Docking | Binding Mode Prediction | Estimates binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic interactions) between sulfonamide inhibitors and protein targets like DHPS, cruzain, and carbonic anhydrase IX. | rsc.orgtandfonline.comnih.gov |

| Molecular Dynamics (MD) Simulations | Analysis of Dynamic Behavior | Reveals the stability of enzyme-ligand complexes over time, conformational changes, and provides a deeper understanding of the binding mechanism and inhibition. | ni.ac.rspeerj.comtandfonline.comnih.gov |

| Density Functional Theory (DFT) | Mechanistic Studies & Electronic Properties | Investigates reaction mechanisms, such as degradation pathways with OH radicals, and calculates electronic properties (HOMO-LUMO energy gaps) to predict molecular reactivity. | researchgate.netcdnsciencepub.comrsc.orgnih.govresearchgate.net |

| QSAR (Quantitative Structure-Activity Relationship) | Bioactivity Prediction | Develops statistical models (e.g., 3D-QSAR, HQSAR) that correlate chemical structure with biological activity to design new, more potent inhibitors. | rsc.orgnih.gov |

| MM/GBSA & MM/PBSA | Binding Free Energy Calculation | Estimates the binding free energy of ligand-receptor complexes, offering a more quantitative prediction of binding affinity than docking scores alone. | rsc.orgpeerj.comtandfonline.com |

| In Silico ADMET Prediction | Drug-Likeness & Toxicity Screening | Calculates absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to evaluate the pharmaceutical potential of new compounds early in the discovery process. | royalsocietypublishing.orgnih.gov |

These computational approaches are synergistic. For example, researchers use molecular docking to generate initial poses of a ligand in a protein's active site, which are then subjected to more rigorous MD simulations to assess stability. tandfonline.comnih.gov The binding free energies can be calculated from the simulation trajectories using methods like MM/PBSA to refine affinity predictions. rsc.orgpeerj.com DFT calculations can elucidate the reaction mechanisms of sulfonamides, such as their degradation in the environment or their metabolic pathways. researchgate.netrsc.org For a molecule like this compound, these tools can predict its potential biological targets, binding modes, and drug-like properties, thereby guiding its synthetic derivatization and experimental testing.

Integration with Chemical Biology and Bio-conjugation Strategies

Chemical biology utilizes precisely designed molecules to probe and manipulate biological systems. The sulfonamide moiety, particularly in its fluorinated forms, is being increasingly integrated into sophisticated chemical biology tools for applications ranging from protein labeling to targeted drug delivery.

A key challenge in chemical biology is the selective modification of proteins in their native environment. blogspot.com Ligand-directed strategies, where a reactive probe is guided to its target protein by a high-affinity ligand, have emerged as a powerful solution.

Table 3: Sulfonamide-Based Strategies in Chemical Biology and Bioconjugation

| Strategy/Platform | Reactive Moiety | Application | Reference |

|---|---|---|---|

| N-Acyl-N-Alkyl/Aryl Sulfonamide (NASA/ArNASA) Chemistry | N-acyl-N-alkyl sulfonamide | Rapid and selective acylation of lysine (B10760008) residues on target proteins for covalent inhibition and live-cell labeling. Used to develop covalent inhibitors for targets like HSP90 and BTK. | blogspot.comacs.orgexlibrisgroup.comelsevierpure.comresearchgate.net |

| Photoaffinity Labeling | Sulfonamide with photoreactive group (e.g., benzophenone) and alkyne handle | Covalent labeling and identification of cellular targets. Used to develop probes for γ-secretase, allowing for target capture and structural studies. | nih.gov |

| Fluorescent Probes | Sulfonamide conjugated to a fluorophore | Visualization and tracking of specific cellular targets or organelles (e.g., GPR120, vacuoles, endoplasmic reticulum). | nih.govmdpi.com |

| Multicomponent Reactions | Aryl sulfonamide | Atom-economical synthesis of sulfonamide-conjugated ketenimines with potential as cytotoxic agents targeting DNA repair pathways. | acs.org |